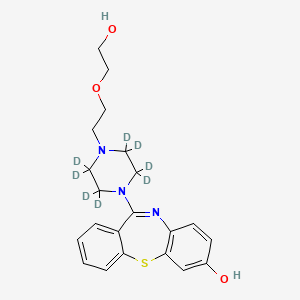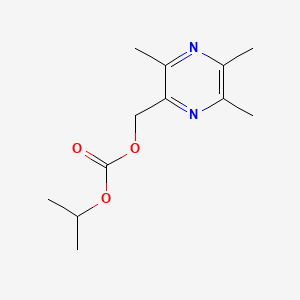
Mepixetil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepixetil is a potent angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and has shown promising results in reducing blood pressure and heart rate. This compound is known for its high safety profile and prolonged duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepixetil can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the reaction of azilsartan with this compound under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mepixetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mepixetil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying angiotensin II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating hypertension, chronic heart failure, and diabetic nephropathy.
Industry: Utilized in the development of new antihypertensive drugs and formulations
Mechanism of Action
Mepixetil exerts its effects by selectively binding to angiotensin II receptors, specifically the AT1 subtype. This binding blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure and heart rate. The molecular targets involved include the AT1 receptors, and the pathways affected are those related to the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Azilsartan: Another angiotensin II receptor antagonist with similar antihypertensive properties.
Valsartan: Known for its use in treating hypertension and heart failure.
Olmesartan: Used to manage high blood pressure and protect the kidneys from damage due to diabetes.
Uniqueness of Mepixetil
This compound stands out due to its stronger and longer-lasting effects in lowering blood pressure and heart rate. It also has a higher safety profile compared to some of its counterparts, making it a preferred choice in certain clinical settings .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
propan-2-yl (3,5,6-trimethylpyrazin-2-yl)methyl carbonate |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)17-12(15)16-6-11-10(5)13-8(3)9(4)14-11/h7H,6H2,1-5H3 |
InChI Key |
XKZYPZBPOJJFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)COC(=O)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


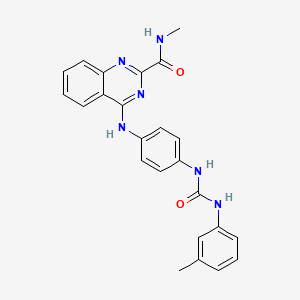
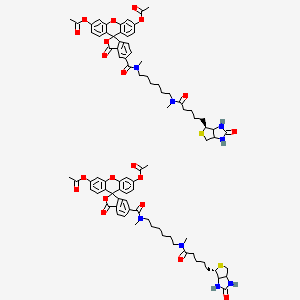

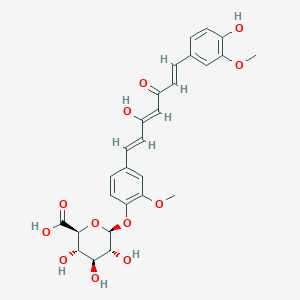

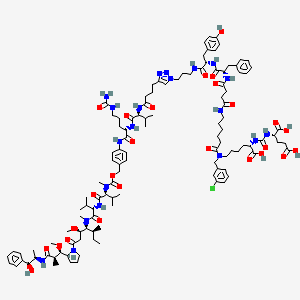
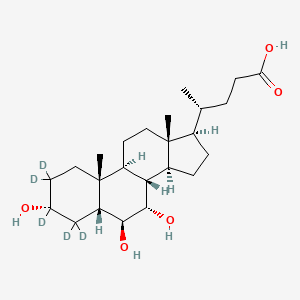

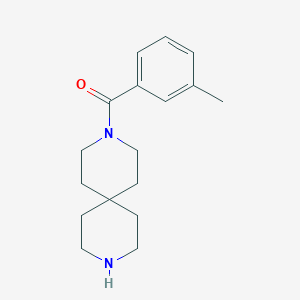

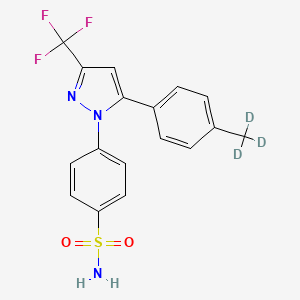
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
